molecular formula C13H16O2 B1315515 Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone CAS No. 344334-33-4

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone

Cat. No. B1315515
M. Wt: 204.26 g/mol
InChI Key: JSHFTYDJDYORSC-UHFFFAOYSA-N
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Description

“Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone” is a chemical compound with the CAS Number: 400614-05-3 . It has a molecular weight of 176.22 and is typically in liquid form .


Molecular Structure Analysis

The molecular structure of “Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone” consists of a carbonyl group (a carbon-oxygen double bond) attached to a cyclopropyl group and a 2-(3-methoxyphenyl)ethyl group . The exact 3D structure is not provided in the searched data.


Physical And Chemical Properties Analysis

“Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone” is a liquid . It has a molecular weight of 176.22 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the searched data.

Scientific Research Applications

Synthesis of Functionalized Cyclopentanes

The use of cyclopropyl 2-(3-methoxyphenyl)ethyl ketone in the synthesis of highly-functionalized cyclopentanes via [3+2] cycloaddition catalyzed by triflic imide showcases its utility in constructing complex molecules. This method promotes the cycloaddition of substrates incorporating Lewis basic functions, demonstrating the versatility of activated cyclopropanes in synthetic chemistry (Takasu et al., 2006).

Formation of Quinolin-8-ols

Cyclization of derivatives, specifically the reaction involving 2-(3-hydroxyphenyl)ethyl ketone oximes, leads to the regioselective synthesis of quinolin-8-ols. This process underscores the role of cyclopropyl ketones in facilitating cyclization reactions to yield heterocyclic compounds with potential pharmaceutical applications (Uchiyama et al., 1998).

Novel Synthesis Routes

The development of novel synthesis routes for cyclopropyl acetic acid ethyl esters from cyclopropyl alkyl ketones using lead (IV) acetate showcases the adaptability of cyclopropyl 2-(3-methoxyphenyl)ethyl ketone in synthetic strategies. This method highlights the compound's role in the synthesis of esters, which are valuable in various chemical industries (Nongkhlaw et al., 2005).

Photochemical Synthesis

A photochemical approach to synthesize highly functionalized cyclopropyl ketones, including the direct irradiation of ketones bearing a leaving group adjacent to the carbonyl C-atom, illustrates the compound's potential in advanced synthetic methods. This technique enables the preparation of di- and trisubstituted cyclopropyl ketones, demonstrating the compound's utility in photochemically driven reactions (Wessig & Mühling, 2003).

Cycloadditions by Visible Light Photocatalysis

The formal [3+2] reaction of aryl cyclopropyl ketones with olefins under visible light photocatalysis to generate substituted cyclopentane rings exemplifies the innovative use of cyclopropyl ketones in green chemistry. This method emphasizes the role of cyclopropyl ketones in photocatalytic processes, offering an environmentally friendly alternative to traditional synthetic routes (Lu, Shen, & Yoon, 2011).

properties

IUPAC Name

1-cyclopropyl-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-12-4-2-3-10(9-12)5-8-13(14)11-6-7-11/h2-4,9,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHFTYDJDYORSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518071
Record name 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone

CAS RN

344334-33-4
Record name 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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